molecular formula C9H20N2 B1586436 2-Methyl-1-(piperidin-1-yl)propan-2-amine CAS No. 6105-74-4

2-Methyl-1-(piperidin-1-yl)propan-2-amine

Cat. No. B1586436
CAS RN: 6105-74-4
M. Wt: 156.27 g/mol
InChI Key: IMBNEKOMEDCTCL-UHFFFAOYSA-N
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Description

“2-Methyl-1-(piperidin-1-yl)propan-2-amine” is an amine derivative that can be used as a pharmaceutical intermediate . It has a molecular formula of C9H20N2 .


Synthesis Analysis

The synthesis of “2-Methyl-1-(piperidin-1-yl)propan-2-amine” can be achieved from 1-(2-Chloroethyl)-piperidine and Methylamine hydrochloride . Other methods involve the use of hydrogen in methanol at 20°C for about 1 hour .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(piperidin-1-yl)propan-2-amine” consists of a piperidine ring attached to a propan-2-amine group with a methyl group at the second carbon .

Scientific Research Applications

Piperidine derivatives are important in various scientific fields, particularly in pharmaceuticals and drug discovery . Here are some general applications:

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name

2-methyl-1-piperidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,10)8-11-6-4-3-5-7-11/h3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBNEKOMEDCTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383333
Record name 2-methyl-1-(piperidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(piperidin-1-yl)propan-2-amine

CAS RN

6105-74-4
Record name α,α-Dimethyl-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6105-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1-(piperidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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